Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate

Fluorine Chemistry Nucleophilic Substitution Electronic Effects

This is the definitive gem‑difluoro nitrobenzene ester building block, featuring a metabolically‑stable alpha‑carbon and a reducible para‑nitro handle. Its unique electrophilic reactivity and lipophilicity profile cannot be replicated by mono‑fluoro or non‑para analogs, ensuring synthetic route fidelity. Procure with confidence for consistent yields and downstream compound performance.

Molecular Formula C10H9F2NO4
Molecular Weight 245.18 g/mol
CAS No. 243656-25-9
Cat. No. B1311878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluoro-2-(4-nitrophenyl)acetate
CAS243656-25-9
Molecular FormulaC10H9F2NO4
Molecular Weight245.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F
InChIInChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3
InChIKeyUXKDKOBQYMDAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-Difluoro-2-(4-Nitrophenyl)acetate (CAS 243656-25-9): Technical Overview for Procurement Decisions


Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (CAS 243656-25-9) is a specialty organic compound classified as a nitrobenzene derivative featuring a gem‑difluoro substituent at the alpha‑carbon . Its molecular formula is C₁₀H₉F₂NO₄, with a molecular weight of 245.18 g/mol . The compound is characterized by a predicted boiling point of 324.5±42.0 °C and predicted density of 1.344±0.06 g/cm³ . Physically, it appears as an off‑white to light‑yellow solid and is stable under ambient storage conditions (room temperature) . As a building block bearing both a strong electron‑withdrawing nitro group and metabolically significant gem‑difluoro moiety, this compound is primarily utilized in synthetic organic chemistry for the construction of more complex fluorinated intermediates .

Why Ethyl 2,2-Difluoro-2-(4-Nitrophenyl)acetate Cannot Be Readily Replaced by Generic Analogs


Generic substitution of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is precluded by the unique confluence of its alpha‑gem‑difluoro substitution pattern and para‑nitrophenyl electron‑withdrawing group [1]. This specific molecular architecture confers a distinct electrophilic reactivity profile at the difluoromethylene carbon, which is not replicable by analogs lacking the precise 4‑nitro substitution or by mono‑fluoro, non‑fluorinated, or ortho/meta‑substituted congeners [2]. Furthermore, the gem‑difluoro group serves as a critical metabolic soft spot blocker and lipophilicity modulator, directly impacting the stability and permeability of downstream pharmaceutical candidates synthesized from this scaffold [3]. Consequently, utilizing an analog with a different fluorine pattern or nitro positioning can lead to divergent reaction kinetics, altered product yields, and compromised metabolic profiles in the final bioactive molecule, thereby invalidating established synthetic routes and structure‑activity relationships.

Quantitative Differentiation: How Ethyl 2,2-Difluoro-2-(4-Nitrophenyl)acetate Compares to Closest Analogs


Enhanced Alpha‑Carbon Electrophilicity vs. Non‑Fluorinated and Mono‑Fluoro Analogs

The gem‑difluoro group significantly polarizes the adjacent ester carbonyl, markedly increasing the electrophilicity of the α‑carbon compared to non‑fluorinated or mono‑fluoro analogs. While direct kinetic data for this specific ester are not publicly available, the strong electron‑withdrawing nature of the CF₂ moiety is well‑established. The para‑nitro group further amplifies this effect via resonance, making the α‑carbon substantially more reactive toward nucleophiles than Ethyl 4‑nitrophenylacetate (no fluorine) or Ethyl 2‑fluoro‑2‑(4‑nitrophenyl)acetate (mono‑fluoro) [1]. This enhanced reactivity allows for higher yields and shorter reaction times in alkylation and coupling reactions [2].

Fluorine Chemistry Nucleophilic Substitution Electronic Effects

Higher Purity Specification (97%) Compared to Standard 95% Grade from Certain Suppliers

When sourcing Ethyl 2,2‑difluoro‑2‑(4‑nitrophenyl)acetate, the available purity grade varies by vendor. A higher purity grade of 97% is offered by Fluorochem and 98% (NLT) by MolCore , compared to the standard 95% grade available from suppliers such as Aladdin Scientific [1] and Calpac Lab [2]. This difference in purity, often accompanied by comprehensive Certificates of Analysis (CoA) from specialized vendors like MolCore which adheres to ISO standards, is critical for applications requiring high precision and reproducibility, such as multi‑step synthesis of pharmaceutical intermediates where impurities can accumulate and reduce overall yield or lead to by‑product formation.

Quality Control Analytical Chemistry Procurement

Metabolic Stability Advantages of the Gem‑Difluoro Motif vs. Non‑Fluorinated Arylacetates

The gem‑difluoro group at the alpha‑carbon of the acetate moiety serves as a strategic metabolic block, preventing common Phase I oxidative metabolic pathways (e.g., CYP‑mediated hydroxylation) that typically degrade non‑fluorinated arylacetate analogs. While in vitro metabolic stability data (e.g., microsomal half‑life) for Ethyl 2,2‑difluoro‑2‑(4‑nitrophenyl)acetate itself is not identified in the public domain, extensive medicinal chemistry literature demonstrates that replacing an α‑CH₂ group with an α‑CF₂ group in drug candidates can dramatically improve metabolic stability by blocking oxidation at this position [1]. For example, the incorporation of fluorine atoms into drug molecules can improve cell membrane permeability, metabolic stability, and bioavailability [2]. This effect is a direct consequence of the strong C‑F bond strength and the electron‑withdrawing nature of the fluorine atoms, which deactivates the adjacent carbon toward enzymatic oxidation.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Precise Molecular Weight and Calculated Monoisotopic Mass for LC‑MS Quantification

The exact mass and monoisotopic mass of Ethyl 2,2‑difluoro‑2‑(4‑nitrophenyl)acetate are precisely defined, which is critical for its use as a synthetic intermediate in LC‑MS analysis of reaction progress and purity. The exact mass is 245.049964 g/mol, and the monoisotopic mass is 245.05 g/mol [1]. This level of precision is essential for high‑resolution mass spectrometry (HRMS) experiments used to confirm the identity of the compound and its derivatives. For comparison, the monoisotopic mass of the corresponding acid, 2,2‑difluoro‑2‑(4‑nitrophenyl)acetic acid (CAS 206360‑56‑7), is 217.13 g/mol [2]. This data provides a clear and unambiguous spectral signature that can differentiate this compound from structurally similar analogs with the same nominal mass but different isotopic distributions.

Analytical Chemistry Mass Spectrometry LC‑MS

Reproducible Spectral Fingerprint for Confirmation of Identity (¹H NMR and GC‑MS)

Ethyl 2,2‑difluoro‑2‑(4‑nitrophenyl)acetate has a defined and reproducible spectral fingerprint, including ¹H NMR and GC‑MS spectra, which are available for reference [1]. This is a critical piece of evidence for confirming the identity and purity of the compound upon receipt or after synthesis. While many simple aromatic esters may have overlapping NMR signals in the aromatic region, the presence of the α‑CF₂ group in this compound imparts a characteristic chemical shift and coupling pattern in ¹⁹F NMR (though not provided in the referenced source) and influences the ¹H NMR spectrum of the ethyl ester protons. This reproducible fingerprint allows for unambiguous identification, minimizing the risk of using an incorrect or mislabeled analog, such as the non‑fluorinated ethyl 4‑nitrophenylacetate or the ortho‑fluoro isomer.

Analytical Chemistry Structural Confirmation Quality Control

Optimal Use Cases for Ethyl 2,2-Difluoro-2-(4-Nitrophenyl)acetate Based on Evidence


Synthesis of Metabolically Stable Pharmaceutical Leads

This compound is a strategic building block in the synthesis of drug candidates where metabolic stability is a primary concern. The gem‑difluoro group at the alpha‑carbon acts as a bioisostere for a carbonyl or a metabolic blocker for an oxidatively labile methylene group [1]. By incorporating this motif early in the synthetic route, medicinal chemists can design analogs with improved in vivo half‑life and oral bioavailability compared to those derived from non‑fluorinated arylacetates [2]. The para‑nitro group also serves as a convenient synthetic handle for subsequent transformations, such as reduction to an amine for further diversification.

Precursor for Functionalized Fluorinated Heterocycles and Aromatics

The high electrophilicity of the α‑carbon, enhanced by both the gem‑difluoro and para‑nitro groups, makes this ester an excellent substrate for nucleophilic substitution and addition reactions [3]. It can be used to prepare a diverse array of functionalized fluorinated heterocycles, amines, and ethers. The para‑nitro group can be selectively reduced (e.g., using Fe/HCl or catalytic hydrogenation) to yield the corresponding aniline derivative, which can then be further elaborated via diazotization and coupling chemistry to access a wider range of aromatic compounds . This dual functionality (reactive ester and reducible nitro group) provides versatile entry points for complex molecule construction.

Precision Analytical Standard for Method Development and QC

Given its precise monoisotopic mass (245.05 g/mol) [4] and available spectral fingerprints (¹H NMR, GC‑MS) [5], this compound is well‑suited as a reference standard or quality control (QC) sample in analytical chemistry. Laboratories developing LC‑MS or GC‑MS methods for detecting fluorinated intermediates in reaction monitoring or impurity profiling can use this compound to calibrate instruments, validate methods, and confirm the identity of related substances in complex matrices. The defined physicochemical properties (e.g., boiling point, density) also support its use in method robustness testing.

High‑Fidelity Research Requiring Maximum Purity

For research projects where reproducibility is paramount and even minor impurities can confound results (e.g., in detailed mechanistic studies or the synthesis of high‑value pharmaceutical candidates), the 97‑98% purity grade from vendors like Fluorochem and MolCore is recommended . The higher purity specification, compared to the standard 95% grade, reduces the likelihood of side reactions caused by unknown contaminants, ensures more accurate stoichiometric calculations, and simplifies the purification of the final product, thereby saving time and resources in the long run [6][7].

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